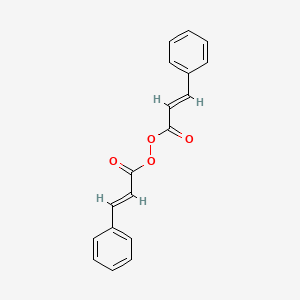

Dicinnamoyl peroxide

Description

Dicinnamoyl peroxide (CAS 15036-31-4) is an organic peroxide characterized by two cinnamoyl groups linked via a peroxide (–O–O–) bridge. Its molecular formula is inferred to be $ \text{C}{18}\text{H}{14}\text{O}2 $, derived from the cinnamoyl ($ \text{C}9\text{H}_7\text{O} $) substituents. The compound exhibits a logP (octanol-water partition coefficient) value of 3.415, indicating moderate lipophilicity .

Properties

CAS No. |

15036-31-4 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-eneperoxoate |

InChI |

InChI=1S/C18H14O4/c19-17(13-11-15-7-3-1-4-8-15)21-22-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ |

InChI Key |

YPWDLNYZZVNNKN-PHEQNACWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OOC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OOC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicinnamoyl peroxide can be synthesized through the reaction of cinnamoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically proceeds as follows: [ \text{2 Cinnamoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{Dicinnamoyl peroxide} + \text{2 HCl} ]

Industrial Production Methods: While specific industrial production methods for dicinnamoyl peroxide are not extensively documented, the general approach involves the same principles as laboratory synthesis but scaled up. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Decomposition Reactions of Dicinnamoyl Peroxide

Dicinnamoyl peroxide ([(C₉H₇O₂)O]₂) is a diacyl peroxide with two cinnamoyl groups attached to the O-O bond. Its primary reaction involves thermal decomposition , producing free radicals and subsequent byproducts. The decomposition follows the general mechanism of organic peroxides:

This generates cinnamoyloxy radicals (C₉H₇O₂O- ), which can initiate chain reactions in polymerization or undergo further reactions depending on the environment .

2.1. Radical Formation

The weak O-O bond (20–50 kcal/mol bond dissociation energy) in dicinnamoyl peroxide facilitates cleavage under heat, light, or mechanical stress . The resulting radicals are highly reactive and can:

-

Abstract hydrogen atoms from substrates, propagating chain reactions.

-

Recombine to form stable products (e.g., dicinnamoyl oxide) or undergo secondary decomposition.

2.2. Influence of Temperature and Catalysts

-

Thermal stability : Diacyl peroxides, including dicinnamoyl peroxide, typically decompose at elevated temperatures (20–75°C for 10-hour half-life) .

-

Catalytic effects : Transition metals or contaminated surfaces can accelerate decomposition by lowering activation energy .

3.1. Polymerization Initiation

Dicinnamoyl peroxide is used as a free-radical initiator in polymerization reactions. For example:

-

Radical initiation : Cinnamoyloxy radicals abstract hydrogen from monomers (e.g., styrene), forming polymer chains.

-

Chain propagation : Radicals react with monomers to grow polymer chains.

3.2. Oxidative Reactions

In acidic or alkaline environments, dicinnamoyl peroxide may act as an oxidizing agent. For instance:

-

Epoxidation : Similar to hydrogen peroxide, it can oxidize alkenes to epoxides under alkaline conditions .

-

Oxidation of thiols : Cinnamoyloxy radicals may oxidize sulfur-containing compounds (e.g., thiols to sulfoxides) .

4.1. Thermal Stability

| Peroxide Type | 10-Hour Half-Life Temperature Range (°C) | Key Property |

|---|---|---|

| Diacyl peroxides | 20–75 | Moderate stability, sensitive to heat |

| Peroxyesters | 49–107 | High stability due to bulky groups |

Dicinnamoyl peroxide, as a diacyl peroxide, decomposes faster than peroxyesters but slower than hydroperoxides .

4.2. Environmental Factors

-

pH : Alkaline conditions may destabilize the peroxide, accelerating decomposition .

-

Contamination : Metallic impurities or organic solvents can catalyze decomposition .

5.1. Hazard Profile

-

Explosive potential : Sudden decomposition releases heat and gas, posing explosion risks .

-

Toxic byproducts : Decomposition may generate reactive radicals or irritants (e.g., cinnamic acid) .

5.2. Storage Recommendations

-

Cool, dry conditions : Avoid heat sources and sunlight.

-

Inert diluents : Use phlegmatizing agents (e.g., paraffin) to stabilize formulations .

Comparison with Other Organic Peroxides

| Property | Dicinnamoyl Peroxide | Hydrogen Peroxide | Peroxyesters |

|---|---|---|---|

| Decomposition Products | Cinnamoyloxy radicals | H₂O + O₂ | Alkoxy radicals |

| Thermal Stability | Moderate | Low (highly reactive) | High |

| Applications | Polymerization, synthesis | Disinfection, bleach | Curing agents |

Research Findings and Industrial Impact

-

Polymerization efficiency : Dicinnamoyl peroxide’s decomposition rate directly influences polymer yield and molecular weight .

-

Safety protocols : Studies emphasize controlled addition of peroxides to reaction mixtures to avoid runaway decomposition .

-

Environmental impact : Proper handling minimizes release of reactive intermediates into ecosystems .

Scientific Research Applications

Dicinnamoyl peroxide has several applications in scientific research:

Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: Investigated for its potential role in modulating oxidative stress and inflammation.

Medicine: Studied for its anti-tumor and anti-inflammatory properties, particularly in combination with other therapeutic agents.

Industry: Utilized in the synthesis of fine chemicals and as a precursor for other reactive intermediates.

Mechanism of Action

The mechanism of action of dicinnamoyl peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can then interact with various molecular targets, leading to oxidative stress or initiating radical-mediated reactions. In biological systems, dicinnamoyl peroxide can modulate the expression of genes involved in inflammation and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Dicumyl Peroxide (CAS 80-43-3)

Dicumyl peroxide (DCUP) shares the peroxide functional group but differs in substituents. Its structure comprises two α,α-dimethylbenzyl groups ($ \text{C}{18}\text{H}{22}\text{O}_2 $) , whereas dicinnamoyl peroxide features conjugated cinnamoyl moieties. The absence of aromatic conjugation in DCUP reduces its stability under heat or light, necessitating storage precautions (e.g., protection from sunlight) .

Curcumin (Dicinnamoyl Methane Derivatives)

Curcuminoids, such as curcumin (a dicinnamoyl methane derivative), share the cinnamoyl substituents but replace the peroxide bridge with a methane core ($ \text{C}{21}\text{H}{20}\text{O}_6 $) . This structural divergence underpins their distinct reactivity: curcumin’s conjugated dienone system enables radical scavenging, while dicinnamoyl peroxide’s –O–O– bond facilitates radical generation.

Functional Comparison

Stability and Handling

- Peroxides : Both dicinnamoyl and dicumyl peroxides require protection from heat and light to prevent premature decomposition. DCUP specifically mandates storage away from incompatible materials .

- Curcumin : Degrades under alkaline conditions or prolonged UV exposure, limiting its industrial utility despite high antioxidant efficacy .

Research Findings on Stability and Reactivity

- Peroxide Decomposition : Dicumyl peroxide’s controlled decomposition kinetics make it ideal for industrial crosslinking, whereas dicinnamoyl peroxide’s stability profile remains underexplored but is presumed analogous .

- Antioxidant Mechanisms: Curcumin outperforms peroxides in redox applications due to its polyphenolic structure, achieving ≥2.0% dicinnamoyl methane content in standardized extracts .

- Solubility and Bioavailability : The similar logP values of dicinnamoyl peroxide (3.415) and curcumin (~3.5) suggest comparable lipophilicity, but their functional groups dictate divergent biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.